molecular formula C23H23N5O5 B2951874 ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate CAS No. 941891-44-7

ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate

Cat. No.: B2951874
CAS No.: 941891-44-7
M. Wt: 449.467
InChI Key: YRWMKVIWCDBSRZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate is an intricate organic compound notable for its multi-ring structure and functional groups, making it a subject of interest in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the formation of the imidazo[2,1-c][1,2,4]triazine core This can be achieved through the cyclization of suitable precursors under specific conditions

Industrial Production Methods

Industrial-scale synthesis may employ optimized routes to improve yield and purity. This might include the use of high-throughput reactors and advanced purification techniques such as chromatography or recrystallization. The industrial process would also emphasize scalability and cost-effectiveness while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound undergoes various chemical reactions, including:

  • Oxidation: The aromatic rings and nitrogen-containing moieties can be oxidized under strong oxidizing conditions.

  • Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions Used

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halogens (bromine, chlorine), nitration agents (nitric acid and sulfuric acid).

Major Products Formed from These Reactions

The products will vary based on the specific reagents and conditions used. For example, oxidation may lead to quinones, while reduction will yield corresponding alcohols. Substitution reactions will produce halogenated or nitro derivatives.

Scientific Research Applications

In Chemistry

This compound's unique structure makes it a valuable candidate for studying molecular interactions and reaction mechanisms. It can serve as a model compound in theoretical and computational chemistry.

In Biology and Medicine

Potential applications in medicinal chemistry include its use as a scaffold for designing new pharmaceuticals. It could be modified to target specific biological pathways, possibly acting as an enzyme inhibitor or receptor agonist/antagonist.

In Industry

In materials science, its multi-functional nature could lead to applications in the development of polymers or as a precursor for advanced organic materials.

Mechanism of Action

The compound's mechanism of action, particularly in biological contexts, involves interactions with specific molecular targets. Its structure allows for binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways would depend on the specific biological system and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other multi-ring heterocycles with functional groups such as:

  • 8-aryl-1,2,4-triazines

  • Imidazo[1,2-a]pyridines

  • Benzimidazoles

Highlighting Uniqueness

Ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate stands out due to its specific combination of functional groups and its potential for diverse chemical modifications, making it particularly versatile for various applications.

Conclusion

This compound is a complex and intriguing compound with significant potential across multiple fields. From its intricate synthetic routes to its diverse chemical reactivity and wide-ranging applications, it represents a valuable asset for scientific research and industrial development. Its unique structure and functional versatility make it a compound of high interest for future exploration and utilization.

Properties

IUPAC Name

ethyl 4-[[2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-3-33-22(32)16-6-8-17(9-7-16)24-19(29)14-28-21(31)20(30)27-13-12-26(23(27)25-28)18-10-4-15(2)5-11-18/h4-11H,3,12-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWMKVIWCDBSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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